molecular formula C14H15N3O4S2 B13380656 4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid

4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid

Cat. No.: B13380656
M. Wt: 353.4 g/mol
InChI Key: UWOGLBOIVXEWRS-UHFFFAOYSA-N
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Description

4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research and industrial applications.

Properties

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(2-acetamido-4,5-dimethylthiophen-3-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O4S2/c1-8-9(2)22-14(15-10(3)18)13(8)17-16-11-4-6-12(7-5-11)23(19,20)21/h4-7H,1-3H3,(H,15,18)(H,19,20,21)

InChI Key

UWOGLBOIVXEWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the acetylation of 4,5-dimethyl-3-thienylamine to form 2-(acetylamino)-4,5-dimethyl-3-thienylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is subsequently coupled with benzenesulfonic acid under alkaline conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved include the formation of stable complexes with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Another azo compound with similar structural features but different substituents on the aromatic ring.

    Methyl Orange: A well-known azo dye used as a pH indicator.

    Orange II: Another azo dye used in textile and paper industries

Uniqueness

4-{[2-(Acetylamino)-4,5-dimethyl-3-thienyl]diazenyl}benzenesulfonic acid is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the acetylamino and dimethyl groups on the thienyl ring enhances its stability and reactivity compared to other azo compounds. Additionally, the sulfonic acid group increases its solubility in water, making it suitable for various applications in aqueous environments .

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